molecular formula C15H17N3O B2409897 N-[[3-(3,5-Dimethylpyrazol-1-yl)phenyl]methyl]prop-2-enamide CAS No. 2361645-95-4

N-[[3-(3,5-Dimethylpyrazol-1-yl)phenyl]methyl]prop-2-enamide

Cat. No.: B2409897
CAS No.: 2361645-95-4
M. Wt: 255.321
InChI Key: VWIJGVBKZWQUMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-[[3-(3,5-Dimethylpyrazol-1-yl)phenyl]methyl]prop-2-enamide” is a complex organic compound. It is related to the family of polyazoles, which have been proposed as promising ligands in metal complexes . These compounds have been studied for their potential applications in the catalysis area, medicine, and biomimetic studies . The pyrazole rings of these polyazole ligands are characterized by π-excess aromatic heterocycle, flat and rigid structure, and thermal stability .


Synthesis Analysis

The synthesis of related multidentate poly ( (3,5-dimethylpyrazol-1-yl)methyl)benzene ligands has been carried out by the alkylation process of pyrazoles with poly (bromomethyl) using the t-BuOK/THF . The spectroscopic data of these ligands have been fully assigned .


Molecular Structure Analysis

The crystalline structure of one compound was completely determined by single-crystal X-ray diffraction at 111 K and room temperature together with the isobaric thermal expansion . DFT calculations were performed to predict the most probable geometry of the organometallic complexes formed by these new ligands and copper (II) ions .


Chemical Reactions Analysis

The in situ complexes of the multidentate ligands have been found able to oxidize the catechol substrate . Factors like molar ratio of oxidant-to-substrate, nature of ligand, metal ion, and counter-ion significantly influence the catalytic activities . Complex L1/Cu (CH3COO)2, in the 1:2 molar ratio, exhibits the highest activity towards oxidation of catechol to its corresponding quinone with a rate of 4.46 μmol l−1 min−1 .


Physical and Chemical Properties Analysis

The physical and chemical properties of the related compound 3,5-Dimethylpyrazole include a molar mass of 96.133 g·mol−1, a density of 1.027 g/cm3, a melting point of 107.5 °C, and a boiling point of 218 °C . It is a white solid that dissolves well in polar organic solvents .

Mechanism of Action

The mechanism of action of these compounds is primarily through their ability to act as ligands in metal complexes, influencing the properties of these complexes . They have been found to be able to oxidize the catechol substrate .

Safety and Hazards

The related compound 3,5-Dimethylpyrazole has several hazard statements including H302, H315, H319, H335, H361, H373 . Precautionary measures should be taken when handling this compound .

Properties

IUPAC Name

N-[[3-(3,5-dimethylpyrazol-1-yl)phenyl]methyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O/c1-4-15(19)16-10-13-6-5-7-14(9-13)18-12(3)8-11(2)17-18/h4-9H,1,10H2,2-3H3,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWIJGVBKZWQUMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CC=CC(=C2)CNC(=O)C=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.